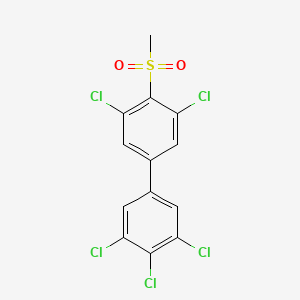

4-Methylsulfonyl-3,3',4',5,5'-pentachlorobiphenyl

Description

4-Methylsulfonyl-3,3',4',5,5'-pentachlorobiphenyl is a methylsulfonyl (MeSO₂) metabolite derived from polychlorinated biphenyls (PCBs). Its structure features five chlorine substituents at the 3, 3', 4', 5, and 5' positions of the biphenyl backbone, along with a methylsulfonyl group at the 4 position.

Properties

CAS No. |

128759-99-9 |

|---|---|

Molecular Formula |

C13H7Cl5O2S |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

1,3-dichloro-2-methylsulfonyl-5-(3,4,5-trichlorophenyl)benzene |

InChI |

InChI=1S/C13H7Cl5O2S/c1-21(19,20)13-10(16)4-7(5-11(13)17)6-2-8(14)12(18)9(15)3-6/h2-5H,1H3 |

InChI Key |

UMNNOCDFVJZPPM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions may result in the removal of chlorine atoms or the reduction of the sulfonyl group.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls and their derivatives.

Biology: Researchers investigate its effects on biological systems, including its potential toxicity and bioaccumulation.

Medicine: Studies focus on its impact on human health, particularly its role as an endocrine disruptor.

Industry: It is used in the development of materials and chemicals that require specific chlorinated biphenyl structures

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl involves its interaction with cellular components. It can induce the expression of cytochrome P450 enzymes, leading to increased metabolism of various substrates. The compound’s molecular targets include enzymes involved in drug metabolism and detoxification pathways . The pathways involved often relate to oxidative stress and endocrine disruption .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Positional Isomers of Methylsulfonyl-Pentachlorobiphenyls

The position of chlorine and methylsulfonyl substituents significantly influences biological activity and environmental behavior:

- 4-Methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl (CAS 66640-61-7): Differs from the target compound in chlorine substitution (2,2',4',5,5' vs. 3,3',4',5,5'). This isomer has been linked to inhibition of cell-cell communication in rat liver epithelial cells at non-cytotoxic concentrations, similar to the target compound . However, the 2,2' chlorine substitution may reduce tissue retention compared to the 3,3' arrangement in the target, which favors accumulation in liver and adipose tissue .

- 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl (CAS 128742-32-5): Contains one fewer chlorine (tetrachloro vs. pentachloro). The reduced chlorination lowers molecular weight (370.08 g/mol vs.

Table 1: Structural and Physicochemical Comparison

Hydroxylated and Methoxylated Analogs

Hydroxylated (OH-PCBs) and methoxylated (MeO-PCBs) derivatives share structural similarities but exhibit distinct biochemical interactions:

- 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl (CAS 67651-36-9): The hydroxyl group at the 2 position enhances polarity compared to the methylsulfonyl group, reducing lipid solubility. Detection limits in serum (5.02 × 10⁻⁶ M) are higher than those for MeSO₂-PCBs due to binding with human serum albumin (HSA) .

- 4'-OH-2,2',4',5,5'-pentachlorobiphenyl (4'-OHCB101): A major metabolite of PCB101, this compound shows hydroxylation at the para position, leading to higher urinary excretion rates compared to methylsulfonyl derivatives .

Table 2: Detection and Metabolic Comparison

Influence of Chlorination Degree on Metabolite Formation

Higher chlorination in parent PCBs reduces the formation of methylthio (-SCH₃) metabolites but increases hydroxy (-OH) metabolite excretion :

- 2,2',4',5,5'-PentaCB : Generates 3- and 4-methylsulfonyl derivatives with a tissue/blood concentration ratio of 0.04 for methylthio products. The 3-methylsulfonyl derivative accumulates preferentially in the liver, while the 4-methylsulfonyl analog localizes in the lung .

- Hexachlorobiphenyls : Higher chlorination nearly eliminates methylthio metabolite formation (excretion ratio: 0.02), favoring hydroxy metabolites .

Toxicological and Environmental Implications

- Cell Communication Inhibition: Methylsulfonyl-PCBs, including the target compound, disrupt gap junction intercellular communication (GJIC) in liver cells at low concentrations, a mechanism linked to carcinogenesis .

- Tissue-Specific Retention : The 3-methylsulfonyl group in highly chlorinated PCBs enhances liver and adipose tissue retention, whereas 4-methylsulfonyl derivatives accumulate in the lung .

- Environmental Persistence : The pentachlorinated backbone and methylsulfonyl group confer resistance to degradation, increasing environmental persistence compared to hydroxylated analogs .

Analytical Challenges and Detection Methods

- Serum Matrix Effects : Methylsulfonyl-PCBs bind strongly to HSA, complicating detection in biological matrices. Standard addition methods or HSA-adjusted calibrations are recommended .

- Chromatographic Separation : Positional isomers (e.g., 3,3',4',5,5' vs. 2,2',4',5,5') require high-resolution GC-MS or LC-MS/MS for accurate identification .

Biological Activity

4-Methylsulfonyl-3,3',4',5,5'-pentachlorobiphenyl (MeSO2-PCB) is a methylsulfonyl metabolite of polychlorinated biphenyls (PCBs), which are industrial chemicals known for their environmental persistence and potential health hazards. The biological activity of MeSO2-PCB has garnered attention due to its implications in toxicology and environmental health.

Chemical Structure and Properties

MeSO2-PCB is characterized by a biphenyl structure with five chlorine atoms and a methylsulfonyl group. This configuration contributes to its unique biological interactions and toxicity profiles.

| Property | Value |

|---|---|

| Chemical Formula | C12H6Cl5O2S |

| Molecular Weight | 353.48 g/mol |

| CAS Number | 128759-99-9 |

| Log P (octanol-water) | High (indicating lipophilicity) |

Biological Activity Overview

The biological activity of MeSO2-PCB primarily involves its effects on cellular mechanisms, including endocrine disruption, immunotoxicity, and potential carcinogenicity. Research indicates that MeSO2-PCB can influence various biological pathways:

- Endocrine Disruption : MeSO2-PCB exhibits properties that can interfere with hormone signaling pathways, impacting reproductive health and development.

- Immunotoxicity : Studies have shown that exposure to MeSO2-PCB can alter immune responses, leading to increased susceptibility to infections and autoimmune diseases.

- Neurotoxicity : There is evidence suggesting that MeSO2-PCB may affect neurological functions, potentially leading to cognitive impairments.

Case Studies

Several studies have investigated the effects of MeSO2-PCB on biological systems:

- Study on Rhesus Monkeys : In a study involving rhesus monkeys exposed to Aroclor 1248 (a PCB mixture), significant concentrations of MeSO2-PCB metabolites were detected in liver and brain tissues, indicating systemic absorption and potential neurotoxic effects (Allen et al., 1974) .

- Human Tissue Analysis : Analysis of human adipose and liver tissues revealed the presence of methylsulfonyl metabolites of PCBs, suggesting bioaccumulation in humans and potential long-term health impacts (Karásek et al., 2007) .

Toxicological Data

The toxicological profile of MeSO2-PCB includes various endpoints:

| Endpoint | Findings |

|---|---|

| Acute Toxicity | Limited data; however, similar compounds indicate potential for skin irritation and systemic toxicity. |

| Carcinogenicity | Not classified as a carcinogen; however, structural analogs have shown tumor-promoting activity in animal studies. |

| Reproductive Toxicity | Evidence suggests possible reproductive impairment through endocrine disruption mechanisms. |

MeSO2-PCB's biological activity is mediated through several mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : MeSO2-PCB can bind to AhR, leading to the transcriptional activation of genes involved in xenobiotic metabolism and inflammation.

- Oxidative Stress Induction : Exposure to MeSO2-PCB has been linked to increased oxidative stress markers in various cell types, contributing to cellular damage and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.